molecular formula C17H19N3O2 B5808123 N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

Número de catálogo B5808123
Peso molecular: 297.35 g/mol
Clave InChI: YNZXCKFEZWUXGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, also known as DMBMIB, is a benzimidazole derivative that has been extensively studied for its potential use in scientific research. DMBMIB is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mecanismo De Acción

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various types of cancer, and its inhibition has been suggested as a potential therapeutic strategy. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to inhibit CK2 activity by binding to the ATP binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for cancer treatment. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has also been shown to have anti-inflammatory properties and has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis. In addition, N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to induce apoptosis in cancer cells, and has been suggested as a potential adjuvant therapy for cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to using N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of results. In addition, N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has poor solubility in aqueous solutions, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been suggested as a potential adjuvant therapy for cancer treatment. Another potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have anti-inflammatory properties, and may be a valuable tool for studying the role of CK2 in the inflammatory response. Finally, there is a need for further studies to investigate the off-target effects of N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, and to develop more selective inhibitors of CK2 for use in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, or N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine, is a potent and selective inhibitor of CK2 that has been extensively studied for its potential use in scientific research. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and anti-inflammatory properties. While there are some limitations to using N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments, it remains a valuable tool for studying the role of CK2 in various cellular processes. Further studies are needed to investigate its potential as a therapeutic agent for cancer treatment and autoimmune diseases, and to develop more selective inhibitors of CK2 for use in lab experiments and potential therapeutic applications.

Métodos De Síntesis

The synthesis of N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been described in various research articles. The most commonly used method involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine to form the Schiff base, which is then reacted with 2-aminobenzimidazole in the presence of acetic acid to yield N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine. The purity of the compound can be increased by recrystallization from ethanol or ethyl acetate.

Aplicaciones Científicas De Investigación

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2 in various cell lines, including cancer cells, and has been suggested as a potential therapeutic target for cancer treatment. N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine has also been shown to have anti-inflammatory properties and has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis.

Propiedades

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-14-9-5-4-8-13(14)19-17(20)18-11-12-7-6-10-15(21-2)16(12)22-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZXCKFEZWUXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-1-methyl-1H-benzimidazol-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.